molecular formula C29H39NO5 B013727 Cytochalasin H2B CAS No. 39156-67-7

Cytochalasin H2B

Cat. No. B013727
CAS RN: 39156-67-7
M. Wt: 481.6 g/mol
InChI Key: WIULKAASLBZREV-RXPQEOCGSA-N
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Description

Synthesis Analysis

The synthesis of cytochalasins involves complex natural product synthesis strategies. A notable approach includes the development of a convergent and enantioselective synthetic route that allows for the late-stage introduction of macrocyclic appendages of different sizes and constitutions, illustrating the structural diversity within the cytochalasin family. This method was exemplified in the synthesis of cytochalasin B and L-696,474, highlighting the versatility and complexity of synthesizing such molecules (Haidle & Myers, 2004).

Molecular Structure Analysis

Cytochalasins are defined by a largely conserved, rigid bicyclic isoindolone core that is fused to a macrocyclic appendage. The macrocyclic component varies widely across different cytochalasins, influencing their biological activity. The detailed molecular structure is determined through comprehensive spectroscopic analysis, including 1D and 2D NMR, as well as mass spectrometry, enabling the elucidation of complex structures such as Cytochalasin H2B and its analogs (Shang et al., 2017).

Chemical Reactions and Properties

Cytochalasins undergo various chemical reactions that underscore their reactivity and functional group transformations. For instance, cytochalasins J and H are sensitive to acid-mediated transformations, leading to the formation of new analogs through novel stereo- and regiospecific intramolecular cycloadditions. These reactions not only highlight the chemical diversity within the cytochalasin family but also provide insights into their chemical properties and potential for synthetic modifications (Shang et al., 2017).

Physical Properties Analysis

The physical properties of cytochalasins, such as solubility, melting points, and crystal structures, are influenced by their complex molecular frameworks. While specific details on the physical properties of Cytochalasin H2B are scarce, general studies on cytochalasins suggest that their intricate molecular architecture significantly affects their physical characteristics, impacting their isolation, purification, and study.

Chemical Properties Analysis

Cytochalasins exhibit a range of chemical properties due to their diverse functional groups and structural complexity. Their reactivity, stability, and interactions with biological molecules play a crucial role in their biological activities. The acid sensitivity of certain cytochalasins, leading to structural transformations, exemplifies the importance of understanding their chemical properties for both synthetic and biological studies (Shang et al., 2017).

Scientific Research Applications

Actin Polymerization and Biological Processes

Cytochalasins, including Cytochalasin H2B, have been instrumental in studying the role of actin in biological processes. They act similarly to capping proteins that block the ends of actin filaments, influencing their polymerization and shortening. This insight has advanced our understanding of actin-binding proteins and the fundamental aspects of actin polymerization (Cooper, 1987).

Cell Movement and DNA Synthesis

Studies have utilized Cytochalasin B, closely related to Cytochalasin H2B, to explore the interrelationships between cell movement, DNA synthesis, and the transport of molecules in cells. For instance, it's been observed that Cytochalasin B can inhibit cell movement without significantly affecting DNA synthesis, indicating that these processes can be independently controlled (Brownstein et al., 1975).

Cardiac Research

In cardiac research, Cytochalasin D, a derivative, has been employed to study the effects on action potential duration and ventricular fibrillation dynamics in isolated rabbit hearts. This has provided insights into excitation-contraction uncoupling during cardiac events (Hayashi et al., 2003).

Inhibiting Actin Polymerization

Cytochalasin D is known to inhibit actin polymerization and induce the depolymerization of actin filaments in human platelets, which has been significant in understanding the rapid polymerization and morphological changes in cells following certain stimulations (Casella et al., 1981).

Studying Cellular Morphology and Motility

Cytochalasins have been pivotal in studying the morphology and motility of cells. For instance, they've been used to explore the effects on fibroblasts and how these compounds inhibit motile processes such as cytokinesis, which is critical for understanding cell division and movement (Lin et al., 1978).

Calcium Concentration and Phosphoinositide Metabolism in Leukocytes

In leukocyte research, Cytochalasins have helped study the effects on intracellular calcium concentration and the metabolism of phosphoinositides. This research provides insights into the mechanisms of drug-induced cellular responses in various types of leukocytes (Treves et al., 1987).

Lymphocyte Response

Research on human cultured lymphocytes exposed to Cytochalasin B, a related compound, has helped understand how these cells become multinucleate and the potential implications for mitotic control and chromosomal abnormalities (Ridler & Smith, 1968).

Enzyme Release in Leukocytes

Cytochalasin B has been used to study the release of lysosomal enzymes from human leukocytes. This research contributes to our understanding of how granule contents are discharged in response to external stimuli and the role of microtubules in this process (Zurier et al., 1973).

Future Directions

: Comparative Analysis of Natural and Cytochalasin B-Induced Membrane Vesicles from Tumor Cells and Mesenchymal Stem Cells

properties

IUPAC Name

(1S,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,31,33H,3,7,9-10,13,15-17H2,1-2H3,(H,30,34)/b14-8+/t18-,19-,22-,23+,24+,26+,27-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIULKAASLBZREV-RXPQEOCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H](CCC(=O)O[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501046323
Record name Dihydrocytochalasin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501046323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytochalasin H2B

CAS RN

39156-67-7
Record name (5R,9R,11E,12aS,13S,15S,15aS,16S,18aS)-4,5,6,7,8,9,10,12a,13,14,15,15a,16,17-Tetradecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-16-(phenylmethyl)-2H-oxacyclotetradecino[2,3-d]isoindole-2,18(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39156-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytochalasin H(2)B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039156677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrocytochalasin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501046323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7(S),20(R)-dihydroxy-16(R)-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13(E)-diene-1,23-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.368
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Record name DIHYDROCYTOCHALASIN B
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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